molecular formula C23H19N3O2 B11140646 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11140646
M. Wt: 369.4 g/mol
InChI Key: BPWHTHGPVTXZLO-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a methoxyphenyl group, and a pyridinylmethyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the quinoline core.

    Attachment of the Pyridinylmethyl Group: This can be done through nucleophilic substitution reactions, where a pyridinylmethyl halide reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
  • 2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
  • 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Uniqueness

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-28-18-8-4-7-17(12-18)22-13-20(19-9-2-3-10-21(19)26-22)23(27)25-15-16-6-5-11-24-14-16/h2-14H,15H2,1H3,(H,25,27)

InChI Key

BPWHTHGPVTXZLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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